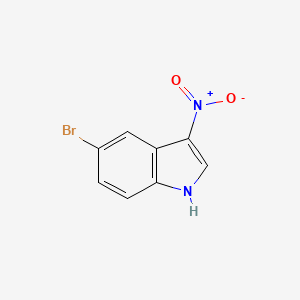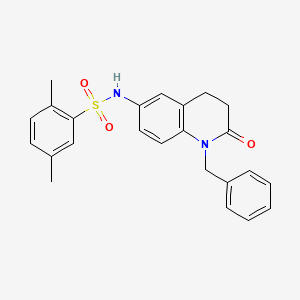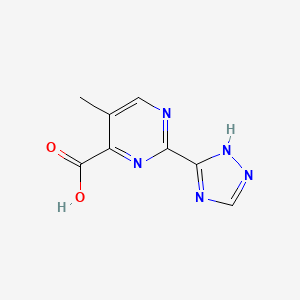
5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1698117-99-5 . It has a molecular weight of 205.18 . The IUPAC name for this compound is the same as the common name .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N5O2/c1-4-2-9-6 (7-10-3-11-13-7)12-5 (4)8 (14)15/h2-3H,1H3, (H,14,15) (H,10,11,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, triazoles in general are known for their stability and ability to bind to a wide variety of enzymes and receptors .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique
Synthesis and Spectroscopy
Research on pyrimidine derivatives, like 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid, has explored their synthesis and spectroscopic properties. For instance, studies have been conducted on the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, highlighting regioselective covalent hydration at specific ring positions of the pyrimidine structure (Kress, 1994).
Medicinal Chemistry
The 5-amino-1,2,3-triazole-4-carboxylic acid structure, related to the queried compound, has been a focal point in the development of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This includes the synthesis of triazoles active as HSP90 inhibitors, demonstrating the compound's potential in medicinal chemistry (Ferrini et al., 2015).
Supramolecular Chemistry
In the field of supramolecular chemistry, novel pyrimidine derivatives have been synthesized and investigated for their potential in co-crystallization and forming hydrogen-bonded supramolecular assemblies. Such studies contribute to the understanding of the structural and bonding properties of these compounds (Fonari et al., 2004).
Heterocyclic Chemistry
There is significant interest in the synthesis of heterocyclic compounds using pyrimidine derivatives. For example, the synthesis of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines has been reported, illustrating the versatility of these compounds in creating diverse heterocyclic structures (Westerlund, 1980).
Coordination Chemistry and Bioactivity
Pyrimidine derivatives are also being explored in coordination chemistry and for their bioactivity. For instance, the synthesis of pyrimidine-containing compounds has been linked with antibacterial activity, highlighting their potential in pharmaceutical applications (Lahmidi et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-4-2-9-6(7-10-3-11-13-7)12-5(4)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFGRHHAXIOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
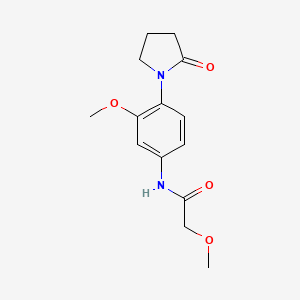

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
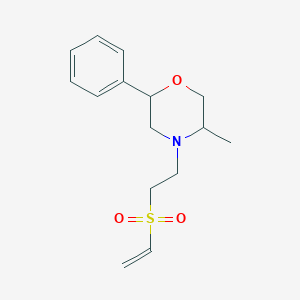
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)

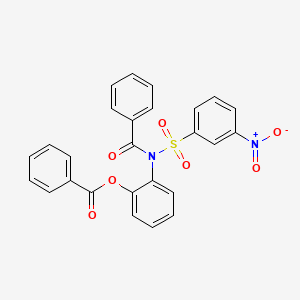
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)

![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)

